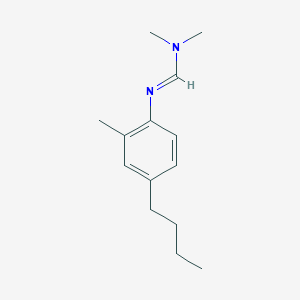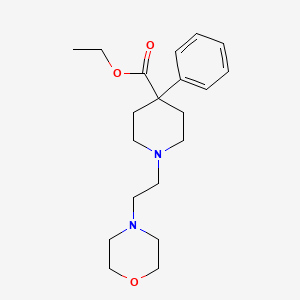
Yashabushidiol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yashabushidiol A is a naturally occurring compound found in the male flowers of Alnus sieboldiana Matsum. It is a member of the diarylheptanoid family and has attracted significant attention due to its potential anticancer properties, particularly against certain human leukemia and melanoma cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Yashabushidiol A involves several key steps. One notable method starts from (2SR,4RS)-pentane-1,2,4,5-tetraol, which is available from D-ribose. The process includes desymmetric cyclization and reduction of a meso-1,7-diarylheptanoid precursor to furnish the desired cis-2,6-disubstituted tetrahydropyran . The synthetic route involves:
Dithiane Alkylation: This step introduces the necessary functional groups.
Desulfurization: Removal of sulfur-containing groups to form the desired structure.
Cyclization: Formation of the tetrahydropyran ring.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis is carried out in research laboratories for scientific studies .
Analyse Des Réactions Chimiques
Types of Reactions
Yashabushidiol A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Yashabushidiol A has several scientific research applications, including:
Chemistry: Used as a model compound for studying diarylheptanoids and their synthetic pathways.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects against cancer, particularly leukemia and melanoma.
Mécanisme D'action
The mechanism of action of Yashabushidiol A involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by:
Inhibiting Cell Proliferation: This compound inhibits the growth of cancer cells by interfering with their cell cycle.
Inducing Apoptosis: It promotes programmed cell death in cancer cells, thereby reducing their viability.
Targeting Specific Pathways: The compound targets specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diospongin A: Another diarylheptanoid with similar anticancer properties.
Curcumin: A well-known diarylheptanoid found in turmeric with various biological activities.
Gingerol: Found in ginger, it shares structural similarities and biological activities with Yashabushidiol A.
Uniqueness
This compound is unique due to its specific structural features and potent anticancer properties. Unlike other diarylheptanoids, it has shown significant activity against certain human leukemia and melanoma cell lines, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C19H24O2 |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(3R,5S)-1,7-diphenylheptane-3,5-diol |
InChI |
InChI=1S/C19H24O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2/t18-,19+ |
Clé InChI |
QSUSPILNZCEGPK-KDURUIRLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC[C@H](C[C@H](CCC2=CC=CC=C2)O)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(CC(CCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)
![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)



![Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate](/img/structure/B13415935.png)



